molecular formula C15H17N7O2 B2834671 1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole CAS No. 2097927-17-6

1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

Cat. No. B2834671
CAS RN: 2097927-17-6
M. Wt: 327.348
InChI Key: CTMDRZWRCMOZOO-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing two carbon and three nitrogen atoms . This core is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using computational chemistry tools . The structure is established based on spectral data and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The cyclisation of bis-triazolyl alkanes with various amino acids produces bis- [1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . For example, the molecular weight of a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is 150.1380 .

Scientific Research Applications

Antimalarial Activity

The compound has been investigated for its potential as an antimalarial agent. Researchers have synthesized derivatives and evaluated their efficacy against Plasmodium parasites. The presence of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold contributes to its antiparasitic properties. Further studies aim to optimize its activity and reduce toxicity .

Energetic Materials

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized as energetic materials. These compounds exhibit high energy content and stability, making them suitable for use in propellants, explosives, and pyrotechnics .

Microwave-Mediated Synthesis

A catalyst-free, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, has been established using microwave conditions. This efficient synthetic route could be extended to our compound of interest .

Mechanism of Action

The mechanism of action of similar compounds involves binding in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .

Future Directions

The future directions in the research of such compounds could involve further exploration of their synthesis, characterization, and potential applications. Given their ability to bind with a variety of enzymes and receptors, they could be investigated for potential use in various therapeutic applications .

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-9-5-13(22-15(18-9)16-8-17-22)24-11-6-21(7-11)14(23)12-4-10(2)19-20(12)3/h4-5,8,11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMDRZWRCMOZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)OC3=CC(=NC4=NC=NN34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

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